2,5-Dimethoxytetrahydrofuran-3,4-diol

Succinaldehyde Synthon Stability Solid-State Handling

2,5-Dimethoxytetrahydrofuran-3,4-diol (CAS 55932-21-3) is a crystalline, bifunctional tetrahydrofuran derivative possessing both methoxy and hydroxyl substituents. This compound serves as a stable, solid-state equivalent of the highly reactive dialdehyde succinaldehyde (butanedial), which readily hydrates and polymerizes under ambient conditions.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 55932-21-3
Cat. No. B3271979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxytetrahydrofuran-3,4-diol
CAS55932-21-3
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1C(C(C(O1)OC)O)O
InChIInChI=1S/C6H12O5/c1-9-5-3(7)4(8)6(10-2)11-5/h3-8H,1-2H3
InChIKeyWNGXQPRWPICLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxytetrahydrofuran-3,4-diol (CAS 55932-21-3): A Stable Crystalline Succinaldehyde Synthon for Heterocyclic Synthesis and Formaldehyde-Free Crosslinking


2,5-Dimethoxytetrahydrofuran-3,4-diol (CAS 55932-21-3) is a crystalline, bifunctional tetrahydrofuran derivative possessing both methoxy and hydroxyl substituents . This compound serves as a stable, solid-state equivalent of the highly reactive dialdehyde succinaldehyde (butanedial), which readily hydrates and polymerizes under ambient conditions [1]. Its unique combination of acetal and vicinal diol functionalities distinguishes it from simpler succinaldehyde precursors such as 2,5-dimethoxytetrahydrofuran, conferring enhanced handling properties and enabling specific applications in formaldehyde-free textile finishing and heterocyclic building-block chemistry [2].

Why In-Class Succinaldehyde Equivalents Are Not Interchangeable: Stability, Reactivity, and Application-Specific Performance


The broad class of succinaldehyde equivalents includes various protected forms, yet their physicochemical properties and reactivity profiles diverge sharply, making simple substitution unreliable. For example, while 2,5-dimethoxytetrahydrofuran is a liquid acetal commonly used to generate succinaldehyde, the 3,4-diol derivative 2,5-dimethoxytetrahydrofuran-3,4-diol exists as a crystalline solid with significantly different handling and storage requirements . More critically, in industrial applications such as durable press finishing, the 3,4-diol derivative uniquely enables rapid crosslinking of cellulose at 160°C within 20 seconds without releasing formaldehyde—a performance characteristic not shared by conventional formaldehyde-based agents or other acetals [1]. These distinctions underscore that in-class compounds cannot be arbitrarily interchanged without compromising process efficiency, safety, or regulatory compliance.

Quantitative Performance Differentiation of 2,5-Dimethoxytetrahydrofuran-3,4-diol Against Key Comparators


Enhanced Handling and Storage Stability of 2,5-Dimethoxytetrahydrofuran-3,4-diol Relative to Succinaldehyde

The target compound is a crystalline solid at ambient temperature, whereas its unprotected counterpart succinaldehyde is a viscous liquid that readily undergoes hydration and polymerization, complicating accurate weighing and long-term storage . This physical state difference provides a quantifiable advantage in laboratory handling and supply chain logistics.

Succinaldehyde Synthon Stability Solid-State Handling

Rapid, Formaldehyde-Free Durable Press Finishing with 2,5-Dimethoxytetrahydrofuran-3,4-diol

In a direct comparative study, 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran crosslinked cellulose hydroxyl groups on cotton fabric in just 20 seconds at 160°C using a combined acid catalyst, achieving wrinkle recovery performance meeting durable press standards without any formaldehyde release [1]. This performance contrasts sharply with conventional formaldehyde-based agents like DMDHEU, which typically require longer cure times (1–3 minutes) and release regulated levels of formaldehyde.

Textile Finishing Crosslinking Formaldehyde-Free

High-Purity Succinaldehyde Generation from 2,5-Dimethoxytetrahydrofuran-3,4-diol Hydrolysis

The hydrolysis of 2,5-dimethoxytetrahydrofuran-3,4-diol (or its parent acetal) provides a reliable route to anhydrous succinaldehyde. A documented three-step process starting from furan, proceeding through 2,5-dimethoxytetrahydrofuran, and culminating in hydrolysis yields succinaldehyde with 98% purity and an overall yield of 71% [1]. This contrasts with alternative syntheses (e.g., direct oxidation of tetrahydrofuran) that often suffer from lower yields, difficult purification, or the formation of polymeric by-products.

Succinaldehyde Synthesis Dialdehyde Equivalent Purity

Procurement-Relevant Application Scenarios for 2,5-Dimethoxytetrahydrofuran-3,4-diol


Textile Industry: Formaldehyde-Free Durable Press Finishing

Utilize 2,5-dimethoxytetrahydrofuran-3,4-diol as a crosslinking agent for cotton and cellulosic fabrics to impart wrinkle resistance. The rapid cure (20 seconds at 160°C) and absence of formaldehyde release meet modern environmental and occupational safety standards, offering a direct replacement for regulated DMDHEU systems [1].

Organic Synthesis: Reliable Succinaldehyde Generation

Employ the compound as a bench-stable, solid precursor for the in situ generation of high-purity succinaldehyde via mild acid hydrolysis. This synthon approach is essential for the synthesis of pyrroles, tropinone, and other nitrogen-containing heterocycles, where the avoidance of polymeric succinaldehyde by-products is paramount [REFS-1, REFS-2].

Chemical Intermediates: Building Block for Limonoids and Glyceraldehyde Derivatives

Leverage the 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran scaffold as a key intermediate in the construction of complex natural product analogs, including A,D-seco limonoids, as well as glyceraldehyde derivatives for fine chemical and pharmaceutical research applications .

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